molecular formula C14H22O3S B14168345 3-Octylbenzenesulfonic acid CAS No. 25321-43-1

3-Octylbenzenesulfonic acid

Cat. No.: B14168345
CAS No.: 25321-43-1
M. Wt: 270.39 g/mol
InChI Key: RCIIZYWNMHOLBV-UHFFFAOYSA-N
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Description

3-Octylbenzenesulfonic acid is an organic compound belonging to the class of aromatic sulfonic acids. It is characterized by the presence of an octyl group attached to the benzene ring, which is further substituted with a sulfonic acid group. This compound is known for its surfactant properties and is used in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Octylbenzenesulfonic acid can be synthesized through the sulfonation of octylbenzene. The reaction typically involves the use of concentrated sulfuric acid or oleum (fuming sulfuric acid) as the sulfonating agent. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the sulfonic acid group on the benzene ring .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale sulfonation reactors where octylbenzene is continuously fed and reacted with sulfuric acid. The reaction mixture is then neutralized, and the product is purified through various separation techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions: 3-Octylbenzenesulfonic acid undergoes several types of chemical reactions, including:

    Substitution Reactions: The sulfonic acid group can be substituted with other functional groups through reactions with suitable reagents.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonic acid derivatives or reduction to form sulfonates.

    Esterification: The sulfonic acid group can react with alcohols to form esters.

Common Reagents and Conditions:

    Sulfuric Acid: Used for sulfonation reactions.

    Phosphorus Pentachloride: Used for converting the sulfonic acid group to sulfonyl chloride.

    Alcohols: Used in esterification reactions.

Major Products:

Scientific Research Applications

3-Octylbenzenesulfonic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.

    Biology: Employed in the preparation of biological samples and as a detergent in cell lysis buffers.

    Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.

    Industry: Utilized in the formulation of cleaning agents, emulsifiers, and dispersants

Mechanism of Action

The mechanism of action of 3-octylbenzenesulfonic acid is primarily based on its surfactant properties. The compound reduces the surface tension of aqueous solutions, allowing for better interaction between hydrophobic and hydrophilic substances. This property is exploited in various applications, such as emulsification and solubilization of compounds .

Comparison with Similar Compounds

Uniqueness: 3-Octylbenzenesulfonic acid is unique due to its specific alkyl chain length, which provides a balance between hydrophobic and hydrophilic properties. This makes it particularly effective as a surfactant in various applications, offering advantages over shorter or longer chain analogs .

Properties

CAS No.

25321-43-1

Molecular Formula

C14H22O3S

Molecular Weight

270.39 g/mol

IUPAC Name

3-octylbenzenesulfonic acid

InChI

InChI=1S/C14H22O3S/c1-2-3-4-5-6-7-9-13-10-8-11-14(12-13)18(15,16)17/h8,10-12H,2-7,9H2,1H3,(H,15,16,17)

InChI Key

RCIIZYWNMHOLBV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1=CC(=CC=C1)S(=O)(=O)O

Origin of Product

United States

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